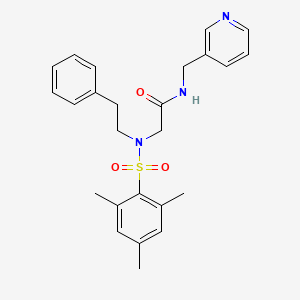

N~2~-(mesitylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N2-(mesitylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide often involves multi-step reactions, starting from basic building blocks. For instance, compounds such as (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide have been synthesized through condensation reactions, utilizing starting materials like pyridine-4-carboxaldehyde and sulfadiazine, followed by characterization with techniques like FTIR, NMR, and UV-Visible spectroscopy (Elangovan et al., 2021). Such methods could be adapted for the synthesis of N2-(mesitylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide, considering the similar functional groups involved.

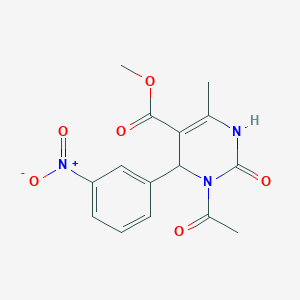

Molecular Structure Analysis

The molecular structure of compounds with functionalities similar to N2-(mesitylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide is often elucidated using X-ray crystallography and computational methods. For example, the structure of lanthanide(III) complexes of N,N-bis(2-hydroxyethyl)glycinate was determined through single-crystal X-ray crystallography, revealing a 9-coordinate, tricapped trigonal prismatic ligand environment (Messimeri et al., 2002). These techniques can provide detailed insights into the geometric and electronic structure of N2-(mesitylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide.

Chemical Reactions and Properties

The reactivity and chemical properties of N2-(mesitylsulfonyl)-N2-(2-phenylethyl)-N1-(3-pyridinylmethyl)glycinamide can be inferred from studies on similar compounds. For instance, the reactivity of arylethynyl(phenyl)iodonium salts with 1,3-dipoles to afford phenyl(substituted isoxazolyl)iodonium salts, which further react with nucleophiles to give iodoisoxazoles, demonstrates the potential of sulfonyl and phenyl groups to participate in complex chemical transformations (Kotali et al., 1989).

Propriétés

IUPAC Name |

2-[2-phenylethyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S/c1-19-14-20(2)25(21(3)15-19)32(30,31)28(13-11-22-8-5-4-6-9-22)18-24(29)27-17-23-10-7-12-26-16-23/h4-10,12,14-16H,11,13,17-18H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFTVPOMJXKQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(mesitylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4936842.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4936851.png)

![2,2'-[(butylimino)bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4936853.png)

![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B4936856.png)

![[1-(3-furoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B4936878.png)

![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)

![5-(2-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4936903.png)

![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936915.png)

![N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4936921.png)